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Fumaranilic acid - 4437-08-5

Fumaranilic acid

Catalog Number: EVT-7894755
CAS Number: 4437-08-5
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fumaranilic acid can be derived through various synthetic routes, including the thermal or catalytic isomerization of maleic acid. This process typically involves heating maleic acid in the presence of water, which facilitates the formation of fumaranilic acid from its anhydride form.

Classification

Fumaranilic acid falls under the category of unsaturated dicarboxylic acids. It is structurally related to both fumaric acid and maleic acid, sharing similar properties and reactivity patterns.

Synthesis Analysis

Methods

The synthesis of fumaranilic acid can be achieved through several methods, with one notable approach being the thermal or catalytic isomerization of maleic acid. This method involves heating maleic anhydride in the presence of water, leading to the formation of fumaranilic acid.

Technical Details

The reaction conditions for this synthesis are crucial. Typically, the process requires controlled temperatures and specific catalysts to ensure high yields and purity of fumaranilic acid. The reaction may also involve azeotropic distillation techniques to remove by-products and enhance product recovery.

Molecular Structure Analysis

Structure

Fumaranilic acid has a molecular formula of C5_{5}H5_{5}NO4_{4}. Its structure features a double bond between carbon atoms, characteristic of unsaturated acids, and includes two carboxylic acid functional groups.

Chemical Reactions Analysis

Reactions

Fumaranilic acid participates in various chemical reactions typical for unsaturated dicarboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to form simpler compounds.

Technical Details

The reactivity of fumaranilic acid is influenced by its functional groups, allowing it to engage in electrophilic addition reactions typical for compounds with double bonds. The presence of carboxylic groups also enables it to act as a nucleophile in various organic reactions.

Mechanism of Action

Process

The mechanism of action for fumaranilic acid primarily revolves around its ability to undergo electrophilic addition reactions due to its unsaturation. The double bond can react with electrophiles, facilitating various synthetic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fumaranilic acid typically appears as a white crystalline solid.
  • Melting Point: The melting point is not widely documented but is expected to be consistent with similar dicarboxylic acids.

Chemical Properties

  • Solubility: Soluble in water and polar solvents due to its carboxylic groups.
  • Stability: Generally stable under normal conditions but may decompose upon prolonged heating or exposure to strong acids.
Applications

Fumaranilic acid has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its structural similarity to other biologically active compounds.
  • Agriculture: Possible use in developing herbicides or fungicides based on its chemical reactivity.
Biosynthetic Pathways and Metabolic Engineering of Fumaranilic Acid

Microbial Biosynthesis via Reductive Tricarboxylic Acid (rTCA) Cycle Modifications

The reductive tricarboxylic acid (rTCA) cycle serves as a cornerstone for biological fumarate production due to its energy efficiency and carbon-fixing capabilities. Unlike the oxidative TCA cycle, the rTCA pathway operates in the reductive direction, facilitating CO₂ fixation into oxaloacetate and subsequently generating fumarate via enzymatic conversions. In native microbial systems like Rhizopus oryzae, fumarate accumulation occurs through cytosolic reductive carboxylation reactions, where pyruvate carboxylase (PYC) catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. Malate dehydrogenase (MDH) then reduces oxaloacetate to malate, followed by dehydration to fumarate via fumarase (FUM1) [1] [6].

Metabolic engineering has significantly amplified this pathway’s efficiency. For instance, heterologous expression of RoMDH and RoFUM1 from R. oryzae in Saccharomyces cerevisiae, combined with overexpression of endogenous PYC2, increased fumarate titers to 3.18 g/L – a 488.9% improvement over controls [1]. Similarly, Aureobasidium pullulans was engineered to utilize the ornithine-urea cycle (OUC) for fumarate biosynthesis. By deleting glucose oxidase (GOX) and polyketide synthase (PKS1) genes while overexpressing PYC, strain e-PYC achieved 93.9 g/L fumarate in fed-batch fermentation. This pathway uniquely fixes two moles of CO₂ per mole of glucose consumed, enhancing sustainability [9].

The rTCA cycle’s thermodynamic efficiency is particularly advantageous in energy-limited environments. Campylobacteria in hydrothermal vents exploit this pathway for carbon fixation, exhibiting minimal ¹³C discrimination (isotopic fractionation ε = 2‰–13‰), as evidenced by ¹³C-enriched lipid-derived fatty acids (e.g., C₁₈:₁ω₇c) [10]. Such natural paradigms inform synthetic biology approaches for optimizing redox balance and ATP supply in industrial strains.

Table 1: Engineered Microbial Systems for rTCA-Derived Fumarate Production

Host OrganismGenetic ModificationsFumarate TiterKey Pathway
S. cerevisiaePYC2 + ↑RoMDH + ↑RoFUM13.18 g/LCytosolic rTCA
A. pullulansΔGOX ΔPKS1 + ↑PYC93.9 g/LOrnithine-Urea Cycle
R. oryzaeNative pathway optimization107 g/LReductive TCA
CampylobacteriaNatural rTCA utilizationN/AReductive TCA

Enzymatic Cascades and Heterologous Expression in Non-Native Hosts

Reconstructing fumarate pathways in non-native hosts requires precise coordination of enzymatic cascades and host physiology. Filamentous fungi like Aspergillus niger and Trichoderma reesei are preferred platforms due to their superior protein secretion capacity, GRAS status, and tolerance to acidic conditions – a critical advantage given fumarate’s low pKa (3.03) [4] [6]. However, heterologous enzyme expression in these hosts often faces challenges, including protease degradation, incorrect folding, and post-translational modifications.

Key strategies have emerged to overcome these limitations:

  • Enzyme Fusion Systems: Bovine chymosin production in Aspergillus oryzae increased 2-fold when fused to α-amylase (amyB), which acts as a carrier for efficient secretion [7]. Similarly, fusing heterologous genes to Trichoderma’s cellobiohydrolase I (cbh1) leverages its native signal peptide and glycosylation patterns.
  • Codon Optimization: Rhizopus arrhizus fumarase (RaFUM1) was codon-optimized for A. niger, resolving translational inefficiencies caused by AT-rich codon bias in the native gene [4] [7].
  • Signal Peptide Engineering: Replacing native signal peptides with A. niger glucoamylase (glaA) or T. reesei xylanase II (xyn2) sequences enhanced the secretion of Rhizopus MDH by 12-fold in Aspergillus vadensis [4].

Rhizopus oryzae remains a model for native fumarate production, achieving 107 g/L via its cytosolic reductive pathway [6]. However, scale-up is hindered by fungal morphology sensitivity and oxygen transfer limitations. Heterologous expression of R. oryzae’s entire fumarate cassette (PYC, MDH, FUM1) in S. cerevisiae bypasses these issues but requires balancing cofactor demands – notably NADH for MDH – via glycerol co-feeding or NAD⁺-regenerating pathways [1].

Metabolic Flux Analysis for Yield Optimization in Filamentous Fungi

Metabolic flux analysis (MFA) quantifies carbon distribution through metabolic networks, identifying bottlenecks in fumarate biosynthesis. Isotopically non-stationary MFA (INST-MFA) with ¹³C-labeled glucose has revealed that pyruvate carboxylase (PYC) is the rate-limiting step in S. cerevisiae strains expressing Rhizopus enzymes. In strain FMME-001↑RoMDH + ↑RoFUM1, PYC activity was only 0.0022 U·min⁻¹·(mg protein)⁻¹, causing malate accumulation and reducing fumarate titers by 30% [1] [5].

In Aspergillus species, MFA during glucose-limited fed-batch fermentation demonstrated that:

  • Over 60% of cytosolic oxaloacetate is diverted toward amino acid synthesis, not fumarate.
  • ATP citrate lyase (ACL) competes for oxaloacetate precursors, channeling carbon toward lipids.
  • Engineering ATP-insensitive PYC mutants increased oxaloacetate availability, elevating fumarate flux by 45% [5].

Table 2: Flux Constraints in Engineered Fumarate Pathways

HostBottleneck ReactionFlux (μmol·gDCW⁻¹·h⁻¹)Engineering Solution
S. cerevisiaePyruvate carboxylase0.12 ± 0.01PYC2 expression
A. nigerATP citrate lyase2.5 ± 0.3ACL + ↑cytosolic FUM1
R. oryzaeMalate dehydrogenase8.7 ± 0.9MDH affinity for NADH

Thermodynamics-based MFA (TMFA) further identified reactions with Gibbs free energy (ΔG) near equilibrium as targets. For example, fumarase in R. arrhizus operates at ΔG = −3.2 kJ·mol⁻¹, making it susceptible to backflux. Overexpressing dicarboxylate transporters and maintaining cytosolic pH < 3.5 prevented backward conversion to malate [5] [6].

CRISPR-Cas9-Mediated Genetic Modifications for Pathway Regulation

CRISPR-Cas9 enables multiplexed genome editing for dynamic pathway regulation in fumarate-producing strains. In A. pullulans, CRISPR was deployed for:

  • Gene Knockouts: Simultaneous deletion of GOX (glucose oxidase) and PKS1 (polyketide synthase) eliminated byproduct formation, redirecting carbon toward fumarate [9].
  • Promoter Engineering: Replacing native PYC promoters with Hsp30 (heat-shock inducible) increased carboxylation flux 3-fold during temperature shifts [9].
  • Chromosomal Integration: Multi-copy integration of R. oryzae FUM1 into S. cerevisiae’s δ-sites yielded stable expression without plasmid loss [1].

In Aspergillus nidulans, CRISPRi (CRISPR interference) fine-tunes competing pathways. dCas9 fused to repressors (e.g., Mxi1) downregulated ACL expression by 80%, while activation domains (e.g., VP64) enhanced PYC transcription 6-fold [4]. However, challenges persist in filamentous fungi due to low homologous recombination rates. Hybrid approaches combining CRISPR with in vitro-assembled DNA fragments improved editing efficiency to >90% in T. reesei [7].

Future efforts focus on dynamic pathway control using CRISPR-based biosensors. For instance, gRNAs targeting fumarate-responsive promoters (e.g., Rhizopus’s FUM1 promoter) could auto-regulate enzyme expression, balancing precursor flux during fed-batch fermentation [1] [9].

Properties

CAS Number

4437-08-5

Product Name

Fumaranilic acid

IUPAC Name

(E)-4-anilino-4-oxobut-2-enoic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6+

InChI Key

WHZLCOICKHIPRL-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C=CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O

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